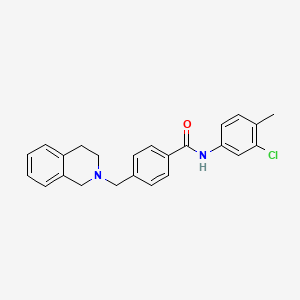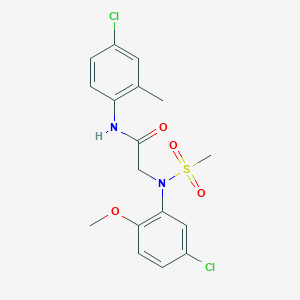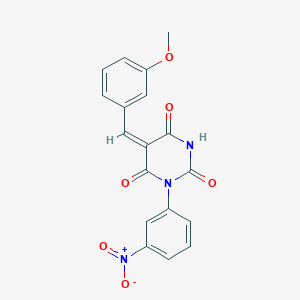
2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione
説明
2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CNB-001 belongs to the class of indenone compounds and has been shown to possess a range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties.
作用機序
The exact mechanism of action of 2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione is not fully understood, but it has been shown to act on various molecular targets, including the Nrf2/Keap1 pathway, the NF-κB pathway, and the PI3K/Akt/mTOR pathway. 2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione has also been shown to possess antioxidant properties and to inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione has been shown to possess a range of biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. 2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione has also been shown to improve cognitive function and to protect against neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of 2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione is its broad range of biological activities, which makes it a potentially useful compound for the treatment of various diseases. However, one of the limitations of 2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione is its poor solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione, including:
1. Further studies to elucidate the exact mechanism of action of 2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione and its molecular targets.
2. Studies to optimize the synthesis of 2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione and to improve its solubility in water.
3. Studies to evaluate the safety and efficacy of 2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione in animal models and in clinical trials.
4. Studies to investigate the potential use of 2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione in combination with other drugs for the treatment of various diseases.
5. Studies to investigate the potential use of 2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione as a diagnostic tool for the early detection of certain diseases.
In conclusion, 2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. 2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione possesses a range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. Further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione and to evaluate its potential use in the treatment of various diseases.
科学的研究の応用
2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, 2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In oncology, 2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione has been shown to possess anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and prostate cancer. In immunology, 2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-(4-chlorophenyl)-2-[(4-nitrophenyl)methyl]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO4/c23-16-9-7-15(8-10-16)22(13-14-5-11-17(12-6-14)24(27)28)20(25)18-3-1-2-4-19(18)21(22)26/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHICARHOVGYWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-2-(4-nitrobenzyl)-1H-indene-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-(4-chlorobenzyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678834.png)
![1-(3,4-dichlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3678840.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3678847.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3678855.png)



![3-chloro-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3678882.png)

![N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3678909.png)

![2-(4-biphenylyl)imidazo[2,1-a]isoquinoline](/img/structure/B3678925.png)
methyl]phosphonate](/img/structure/B3678929.png)
![2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B3678932.png)